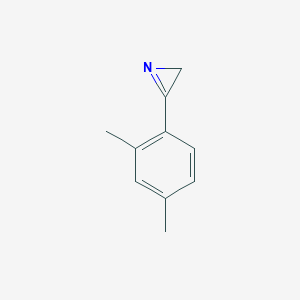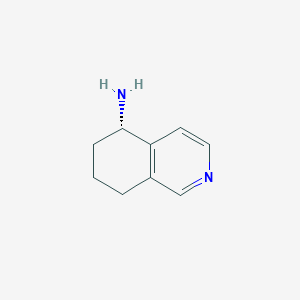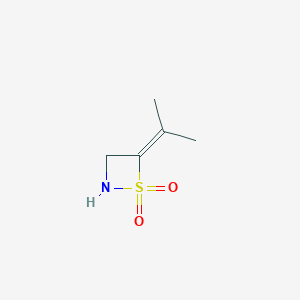
1-(2-Hydroxypropyl)-4-methylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxypropyl)-4-methylazetidin-2-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties. This compound is characterized by the presence of a hydroxypropyl group and a methyl group attached to an azetidinone ring, which imparts distinct reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxypropyl)-4-methylazetidin-2-one typically involves the reaction of 4-methylazetidin-2-one with 2-hydroxypropyl derivatives under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the hydroxypropyl group to the azetidinone ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can further enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxypropyl)-4-methylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azetidinone ring can be reduced to form azetidine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of azetidine derivatives.
Substitution: Formation of various substituted azetidinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxypropyl)-4-methylazetidin-2-one has found applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxypropyl)-4-methylazetidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The azetidinone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxypropyl-β-cyclodextrin: Known for its solubility-enhancing properties and applications in drug delivery.
2-Hydroxypropyl-γ-cyclodextrin: Similar to β-cyclodextrin but with a larger cavity, allowing for the encapsulation of larger molecules.
Uniqueness
1-(2-Hydroxypropyl)-4-methylazetidin-2-one is unique due to its specific structural features, which confer distinct reactivity and functionality compared to other hydroxypropyl derivatives. Its azetidinone ring provides a versatile platform for chemical modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
1-(2-hydroxypropyl)-4-methylazetidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-5-3-7(10)8(5)4-6(2)9/h5-6,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
ISRVHIVPPOFUHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)N1CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11923310.png)

![5-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B11923324.png)




![2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11923373.png)

![3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923400.png)



